Peonidin 3-rutinoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H33ClO15 |

|---|---|

Molecular Weight |

645.0 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride |

InChI |

InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1 |

InChI Key |

KDFHRPXMWKFYPK-DCFICEFQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Peonidin 3-rutinoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, that contributes to the vibrant red, purple, and blue pigmentation of numerous fruits and flowers. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for peonidin 3-rutinoside, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound consists of an aglycone, peonidin, which is the 3'-O-methylated derivative of cyanidin. This aglycone is attached to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position through an O-glycosidic bond.

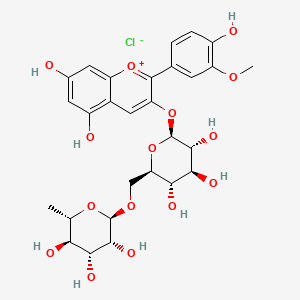

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]methyl]oxan-2-yl]oxy]chromenylium | [1] |

| CAS Number | 27539-32-8 | [2][3] |

| Molecular Formula | C28H33O15 (cation) or C28H33ClO15 (chloride salt) | [4][5] |

| Molecular Weight | 609.55 g/mol (cation) or 645.01 g/mol (chloride salt) | [3][5] |

| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Not readily available in the literature. | |

| Solubility | Water: 0.72 g/L. Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. | |

| logP (Octanol-Water Partition Coefficient) | 0.77 (ALOGPS), -0.61 (ChemAxon) | |

| pKa (Strongest Acidic) | 6.4 (ChemAxon) | |

| UV-Vis Absorption Maximum (λmax) | ~520 nm (in acidic methanol) | |

| Polar Surface Area | 241.36 Ų |

Table 3: Spectroscopic Data of this compound and Related Compounds

| Spectroscopy | Data for this compound or closely related structures |

| UV-Vis | The maximum absorption wavelength (λmax) for this compound is approximately 520 nm in an acidic solution, which is characteristic of the flavylium (B80283) cation form of anthocyanins. |

| Mass Spectrometry | The molecular weight of the cation is approximately 609.18 g/mol (monoisotopic mass). Fragmentation in MS/MS typically involves the loss of the rutinose moiety (308 Da) to yield the peonidin aglycone with an m/z of 301. |

| ¹H NMR | Data for the structurally similar Cyanidin-3-O-rutinoside (in CD3OD, 600 MHz) shows characteristic signals for the aromatic protons of the anthocyanidin core and the sugar protons of the rutinose moiety. The key difference for this compound would be the presence of a methoxy (B1213986) group signal (~3.9-4.0 ppm). |

| ¹³C NMR | Data for Cyanidin-3-O-rutinoside (in CD3OD, 150 MHz) reveals signals for the carbons of the flavonoid skeleton and the two sugar units. For this compound, an additional signal for the methoxy carbon would be expected around 56-57 ppm. |

Chemical Structure of this compound

Caption: Chemical structure of the this compound cation.

Experimental Protocols

Extraction and Isolation from Lonicera caerulea (Haskap Berry)

This protocol is adapted from methodologies for anthocyanin extraction from haskap berries, a rich source of this compound.

Materials and Reagents:

-

Fresh or frozen haskap berries

-

Ethanol (80% in water, acidified with 0.1% HCl)

-

C18 solid-phase extraction (SPE) cartridges

-

Methanol (acidified with 0.1% HCl)

-

Deionized water (acidified with 0.1% HCl)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize 100 g of haskap berries with 500 mL of acidified 80% ethanol.

-

Extraction: Stir the mixture for 2 hours at room temperature, protected from light.

-

Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 20 minutes.

-

Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.

-

Purification (SPE):

-

Condition a C18 SPE cartridge by washing with acidified methanol followed by acidified water.

-

Load the concentrated aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Product: Evaporate the methanol from the eluate to obtain the purified this compound-rich extract.

Experimental Workflow for Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Analytical Quantification by HPLC-DAD

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 5% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compound. For example: 0-20 min, 10-30% B; 20-30 min, 30-50% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 520 nm

-

Quantification: Based on a calibration curve generated with a pure standard of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. These effects are believed to be mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound can directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antioxidant capacity is attributed to the phenolic hydroxyl groups on the flavonoid B-ring.

Anti-inflammatory Activity

Studies on related anthocyanins suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Putative Signaling Pathways

While direct evidence for this compound is still emerging, research on structurally similar anthocyanins provides strong indications of its potential molecular targets.

PI3K/Akt Signaling Pathway: Studies on cyanidin-3-rutinoside, which differs from this compound by only one methoxy group, have demonstrated its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound could have implications for its potential role in metabolic disorders.

Putative PI3K/Akt Signaling Pathway Modulation

Caption: Hypothetical activation of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway: Peonidin 3-glucoside, another closely related anthocyanin, has been shown to inhibit the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. By modulating this pathway, this compound could potentially influence processes like cell proliferation, differentiation, and apoptosis.

Putative MAPK Signaling Pathway Modulation

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, makes it a compelling candidate for further investigation in the context of drug discovery and development for a variety of chronic diseases. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of this compound to fully unlock its utility in a clinical setting.

References

- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Peonidin 3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peonidin (B1209262) 3-rutinoside is an O-methylated anthocyanin responsible for the vibrant magenta and purplish-red hues in numerous flowers, fruits, and vegetables. As a member of the flavonoid class of secondary metabolites, it not only contributes to plant pigmentation but also exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthetic pathway of Peonidin 3-rutinoside, from its primary metabolic precursors to the final glycosylation steps. It includes detailed enzymatic reactions, quantitative data on enzyme kinetics and metabolite abundance, and robust experimental protocols for the study and quantification of these molecules. This document is intended to serve as a critical resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of the anthocyanidin core, which is subsequently modified through methylation and sequential glycosylation to yield the final product.

Phenylpropanoid and Flavonoid Core Biosynthesis

The initial steps are common to the synthesis of most flavonoids:

-

L-phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

-

trans-Cinnamic acid is hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H).

-

4-coumaric acid is activated with coenzyme A to produce 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

-

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone .

-

Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin .

-

Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (DHK) .

Branching Towards Cyanidin (B77932) and Peonidin

From dihydrokaempferol, the pathway branches towards cyanidin- and peonidin-based anthocyanins:

-

Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ) .[1][2][3]

-

Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin (B1674801) .[1][2]

-

Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin .[1][4]

-

O-Methyltransferase (OMT) catalyzes the final step in peonidin aglycone biosynthesis by adding a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to peonidin .[1][3]

Final Glycosylation Steps

Aglycones like peonidin are unstable and are rapidly stabilized by glycosylation:

-

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT) attaches a glucose moiety from UDP-glucose to the 3-hydroxyl position of peonidin, forming the more stable Peonidin 3-O-glucoside .[1][5][6]

-

Anthocyanidin 3-O-glucoside Rhamnosyltransferase (RT) then catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 6"-hydroxyl position of the glucose moiety on Peonidin 3-O-glucoside, yielding the final product, This compound .[7][8]

The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized via their own dedicated pathways.[6][9]

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate preference of key enzymes in the pathway are critical for understanding metabolic flux. The following table summarizes known kinetic parameters for enzymes involved in the later stages of peonidin biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | Vmax / Relative Activity | Reference |

| AOMT (PsAOMT) | Paeonia suffruticosa | Cyanidin 3,5-di-O-glucoside | 29.5 ± 2.1 | 10.32 ± 0.21 (pkat mg⁻¹) | [1] |

| 3GT (Fh3GT2) | Freesia hybrida | Peonidin | 25.1 ± 1.8 | 100% (Relative Activity) | [6] |

| 3GT (Fh3GT2) | Freesia hybrida | Cyanidin | 43.5 ± 3.2 | 43.1% (Relative Activity) | [6] |

| RT | Silene dioica | Cyanidin 3-O-glucoside | 2200 | Not specified | [7] |

| RT | Silene dioica | UDP-L-rhamnose | 90 | Not specified | [7] |

Abundance in Natural Sources

The concentration of this compound and its direct precursors varies significantly across different plant species and cultivars.

| Compound | Natural Source | Concentration | Reference |

| This compound | Sweet Cherry (Prunus avium) | 0.60 - 27.50 mg/100g FW | [9] |

| This compound | European Plum (Prunus domestica) | 4.85 mg/100g FW | [9] |

| This compound | Sour Cherry (Prunus cerasus) | 609.18152 (m/z) | [4] |

| Peonidin-derived anthocyanins | Purple Peony (P. suffruticosa) | 94% of total anthocyanins | [1] |

| Cyanidin-derived anthocyanins | Red Peony (P. tenuifolia) | 76% of total anthocyanins | [1] |

| Peonidin | Raw Cranberries | 42 mg/100g | [10] |

| Cyanidin 3-rutinoside | Michelia crassipes | 1.89 - 10.83 (units not specified) | [11] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Anthocyanins by HPLC

This protocol details a standard method for extracting and quantifying this compound from plant tissue.

1. Materials and Reagents:

-

Lyophilized and powdered plant material

-

Extraction Solvent: Methanol (B129727)/Water/Formic Acid (70:29:1, v/v/v)[9]

-

HPLC Solvents:

-

0.45 µm PTFE syringe filters

-

HPLC system with a PDA/DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 4-5 µm)

2. Extraction Procedure:

-

Weigh approximately 100 mg of lyophilized, powdered plant tissue into a microcentrifuge tube.

-

Add 2 mL of extraction solvent.[12]

-

Vortex vigorously for 5 minutes.

-

Sonciate the mixture in an ultrasonic bath for 20-30 minutes at controlled room temperature.[9][12]

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.[12]

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., Synergy 4 μ Polar-RP 80A).[12]

-

Column Temperature: 40°C.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

Gradient Program:

-

0-30 min: 5% to 40% Solvent B

-

30.1-40 min: Hold at 5% Solvent B for re-equilibration[12]

-

-

Quantification: Identify this compound by comparing its retention time and UV-Vis spectrum to a pure standard. Calculate concentration by generating a standard curve with a serial dilution of the pure standard.[9]

Protocol 2: Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for producing flavonoid-modifying enzymes (e.g., OMTs, GTs) for in vitro characterization.

1. Materials and Reagents:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

2. Procedure:

-

Cloning: Subclone the full-length cDNA of the target enzyme into the expression vector. Transform the construct into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.4-0.6.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for several hours at a lower temperature (e.g., 16-20°C) to improve protein solubility.[13]

-

-

Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford assay.

Protocol 3: In Vitro Enzyme Assay

This protocol describes a method to determine the activity and substrate specificity of a purified recombinant enzyme.

1. Reaction Mixture (Example for a Glycosyltransferase):

-

50 mM HEPES buffer (pH 8.0)[6]

-

10 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)[6]

-

100 µM flavonoid substrate (e.g., Cyanidin, Peonidin, Peonidin 3-O-glucoside)[6]

-

1-5 µg of purified recombinant enzyme

-

Total reaction volume: 50-200 µL

2. Procedure:

-

Combine the buffer, UDP-sugar, and substrate in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a defined period (e.g., 5-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of acidified methanol (e.g., 5% HCl in methanol).[6]

-

Centrifuge to pellet the denatured enzyme.

-

Analyze the supernatant by HPLC (using the method in Protocol 4.1) to identify and quantify the reaction product.

3. Kinetic Analysis:

-

To determine Km and Vmax values, perform the assay with a fixed, saturating concentration of one substrate (e.g., UDP-sugar) while varying the concentration of the other substrate (e.g., flavonoid) over a wide range (e.g., 5-200 µM).[1]

-

Quantify the product formation at each substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations of Experimental Workflows

References

- 1. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Flavonoid and Proanthocyanidin Profile of Hungarian Sour Cherry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and recombinant production of a flavonoid glucosyltransferase with broad substrate specificity from <i>Vaccinium corymbosum</i> - ProQuest [proquest.com]

- 6. Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. benchchem.com [benchchem.com]

- 10. Peonidin - Wikipedia [en.wikipedia.org]

- 11. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.2. Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]

- 13. A Muti-Substrate Flavonol O-glucosyltransferases from Safflower - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Peonidin 3-rutinoside: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic properties of Peonidin 3-rutinoside, a naturally occurring anthocyanin with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| Aglycone (Peonidin) | ||

| 2 | 164.1 | |

| 3 | 145.5 | |

| 4 | 135.2 | 8.86 (s, 1H) |

| 5 | 157.4 | |

| 6 | 94.9 | 6.59 (s, 1H) |

| 7 | 164.2 | |

| 8 | 113.0 | 6.84 (s, 1H) |

| 9 | 159.1 | |

| 10 | 103.2 | |

| 1' | 120.0 | |

| 2' | 112.7 | 7.93 (d, J=1.8 Hz, 1H) |

| 3' | 147.5 | |

| 4' | 149.8 | |

| 5' | 113.7 | 7.73 (d, J=1.2 Hz, 1H) |

| 6' | 119.9 | |

| 3'-OCH₃ | 57.2 | 3.95 (s, 3H) |

| Rutinoside Moiety | ||

| Glucose | ||

| 1'' | 101.5 | 5.22 (d, J=6.6 Hz, 1H) |

| 2'' | 75.8 | 3.96-3.99 (m, 1H) |

| 3'' | 78.6 | 3.90 (s, 1H) |

| 4'' | 70.8 | 3.75-3.76 (m, 1H) |

| 5'' | 77.9 | 3.69-3.71 (m, 1H) |

| 6'' | 62.2 | 3.96-3.99 (m, 2H) |

| Rhamnose | ||

| 1''' | 106.1 | |

| 2''' | 70.6 | |

| 3''' | 77.7 | |

| 4''' | 82.5 | |

| 5''' | 67.0 | |

| 6''' | 17.5 |

Note: The presented data is a compilation from various sources and may require further experimental verification for complete and unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed for the analysis of anthocyanins.

Table 2: ESI-MS/MS Data for this compound

| Parameter | Value |

| Ionization Mode | Positive |

| Precursor Ion [M]⁺ (m/z) | 609.2 |

| Major Fragment Ion (m/z) | 301.1 |

| Fragmentation Pathway | Loss of the rutinoside moiety |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of the electronic transitions within a molecule. For anthocyanins, the maximum absorption in the visible range is responsible for their color.

Table 3: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Acidified Methanol (B129727) |

| Maximum Absorption Wavelength (λmax) | ~520 nm |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, purification, and analysis of this compound.

Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is outlined below.

Caption: General workflow for the extraction and purification of this compound.

Protocol:

-

Sample Preparation: Fresh or frozen plant material is lyophilized and ground to a fine powder.

-

Extraction: The powdered material is extracted with a solution of acidified methanol (e.g., methanol:water:formic acid, 70:29:1 v/v/v) at a solid-to-liquid ratio of 1:10 (w/v) with agitation in the dark for 2-4 hours.[1]

-

Filtration and Concentration: The extract is filtered or centrifuged to remove solid debris. The supernatant is then concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.[1]

-

Purification: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and the cartridge is washed with acidified water to remove polar impurities. The anthocyanin fraction, including this compound, is then eluted with acidified methanol.[1]

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used.

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals.

Mass Spectrometry

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.[1]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

-

Mobile Phase: A gradient elution is typically used with two solvents: Solvent A (e.g., 5% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).[1]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: ESI in positive ion mode is preferred for anthocyanins.[1]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification, monitoring the transition from the precursor ion (m/z 609.2) to the product ion (m/z 301.1).[1]

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation: The purified this compound is dissolved in an appropriate solvent, such as acidified methanol, to a known concentration.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λmax). For quantification, absorbance is typically measured at the λmax around 520 nm.[1]

Biological Signaling Pathway

Research suggests that anthocyanins, including compounds structurally similar to this compound, can modulate key cellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for regulating cell growth, proliferation, and survival.[1]

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.

The diagram illustrates the potential mechanism by which this compound may exert its biological effects through the activation of the PI3K/Akt signaling cascade, leading to the regulation of various cellular processes. Further research is needed to fully elucidate the specific molecular interactions.

References

Peonidin 3-rutinoside: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin. The document covers its fundamental chemical properties, natural abundance, detailed experimental protocols for its analysis, and current understanding of its biological activities and associated signaling pathways.

Core Chemical and Physical Data

Peonidin 3-rutinoside is a water-soluble pigment belonging to the flavonoid family, responsible for the vibrant red and purple hues in numerous plants. Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety.

| Identifier | Value | Reference |

| Chemical Name | Peonidin 3-O-rutinoside | [1] |

| Synonyms | LMPK12010237 | [2] |

| CAS Number | 27539-32-8 (Chloride form) | [3][4][5] |

| Molecular Formula | C₂₈H₃₃O₁₅ (Cation) | [1] |

| C₂₈H₃₃ClO₁₅ (Chloride salt) | [4][6] | |

| Molecular Weight | 609.55 g/mol (Cation) | [1][7] |

| 645.01 g/mol (Chloride salt) | [4][6] | |

| Polyphenol Class | Flavonoids | [1] |

| Polyphenol Sub-class | Anthocyanins | [1] |

Natural Occurrence and Abundance

This compound is distributed across a variety of fruits, with notable concentrations in berries and stone fruits. Its abundance is subject to variations based on cultivar, environmental conditions, and ripeness at harvest.[1] Recently, colored potato varieties, particularly purple-fleshed Solanum tuberosum L., have been identified as a novel and significant source.

| Natural Source | Genus/Species | Abundance (mg/100g Fresh Weight) | Reference |

| European Plum | Prunus domestica | 4.85 | [1] |

| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [1] |

| Strawberry | Fragaria × ananassa | 7.6 | [1] |

| Blackcurrant | Ribes nigrum | 0.000 - 1.280 | [1] |

| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [1] |

| Purple Potato | Solanum tuberosum L. | Yields depend on cultivar and extraction efficiency | [3] |

Biological Activity and Signaling Pathways

Emerging research highlights the therapeutic potential of this compound, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][3] While direct studies on this compound are ongoing, research on structurally similar anthocyanins provides significant insights into its mechanisms of action.

Signaling Pathway Modulation:

-

PI3K/Akt Pathway: Like other flavonoids, this compound is hypothesized to modulate the PI3K/Akt signaling pathway, which is integral to regulating cell growth, proliferation, and survival.[1][3] Its influence on this pathway may involve affecting the activity of PI3K and the subsequent phosphorylation of Akt, which in turn regulates downstream proteins involved in apoptosis and cell cycle progression.[3]

-

MAPK Pathway: this compound is believed to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This may involve influencing upstream kinases, thereby affecting the activation of key inflammatory mediators like JNK and p38.[3] Studies on the related compound, peonidin 3-glucoside, have shown it can inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[5]

-

CaMKII Pathway: Research on delphinidin (B77816) 3-rutinoside, an anthocyanin with a similar structure, has shown it can stimulate glucagon-like peptide-1 (GLP-1) secretion through the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[1] This suggests a potential mechanism for this compound in metabolic regulation.

Caption: Putative modulation of the PI3K/Akt signaling pathway by this compound.[1][3]

Caption: Postulated influence of this compound on the MAPK signaling pathway.[3][5]

Experimental Protocols

The following section details standardized methodologies for the extraction, quantification, and biological assessment of this compound.

4.1. Extraction and Purification from Plant Material

This protocol outlines a general procedure for isolating this compound from plant sources, such as purple potatoes or berries.[1][3]

-

Materials and Reagents:

-

Lyophilized and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Formic acid or Hydrochloric acid

-

Deionized water

-

Solid-Phase Extraction (SPE) C18 cartridges

-

-

Procedure:

-

Extraction: Macerate the powdered plant material in an acidified methanol/water solution (e.g., 80:20 v/v methanol:water with 0.1% HCl). Sonication can be used to enhance extraction efficiency.

-

Clarification: Centrifuge the mixture to pellet solid debris. Collect the supernatant.

-

Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.

-

SPE Purification:

-

Condition a C18 SPE cartridge with methanol, followed by acidified water.

-

Load the aqueous crude extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other highly polar impurities.

-

Elute the anthocyanin fraction, including this compound, with acidified methanol.

-

-

Final Preparation: Evaporate the solvent to yield a purified anthocyanin extract, which can be used for analysis or further purification by preparative HPLC.

-

Caption: General workflow for this compound analysis from natural sources.[1]

4.2. Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the accurate quantification of this compound.[1]

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using two solvents is typical.

-

Solvent A: Acidified water (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection: The DAD should be set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.

-

Quantification: Generate a calibration curve using a certified standard of this compound at multiple concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

4.3. In Vitro Antioxidant Capacity Assays

The antioxidant potential of this compound can be evaluated using several common assays. Data for the closely related Peonidin 3-glucoside is often used as a reference.

| Assay | Compound | Result | Unit | Reference |

| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol | [2] |

| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol | [2] |

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of the this compound sample to the wells of a 96-well microplate.

-

Add the DPPH solution to each well and incubate in the dark.

-

Measure the decrease in absorbance at approximately 517 nm. A lower absorbance indicates higher radical scavenging activity.[4]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer. Warm the reagent to 37°C.

-

Add 20 µL of the sample or standard (Trolox) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 4-30 minutes.

-

Measure the absorbance at 593 nm. The increase in absorbance correlates with the reducing power of the sample.[2]

-

Conclusion

This compound stands out as a bioactive compound with considerable potential for applications in the pharmaceutical and nutraceutical sectors. Its well-documented antioxidant and anti-inflammatory properties, coupled with its modulatory effects on key cellular signaling pathways like PI3K/Akt and MAPK, underscore its therapeutic promise. The identification of abundant natural sources and the establishment of robust analytical protocols are critical for advancing research and development. Future investigations should focus on further elucidating the specific molecular targets of this compound and validating its efficacy in preclinical and clinical models to fully harness its health benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Biological Activity of Peonidin 3-rutinoside: A Technical Guide for Researchers

An in-depth exploration of the antioxidant, anti-inflammatory, and anti-cancer properties of Peonidin 3-rutinoside, including its mechanisms of action and relevant experimental protocols.

This compound is a naturally occurring anthocyanin, a class of flavonoids that impart vibrant red, purple, and blue colors to many plants.[1] Beyond its role as a pigment, this compound has garnered significant scientific interest for its potential therapeutic applications, driven by its potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C34H43O20+ | [4] |

| Molecular Weight | 771.7 g/mol | [4] |

| Appearance | Red, purple, or blue water-soluble pigment | [5][6] |

| Stability | Most stable in acidic conditions (pH < 3) | [6] |

Natural Sources and Abundance

This compound is found in a variety of fruits and vegetables. The concentration can vary significantly based on the cultivar, growing conditions, and ripeness at harvest.[7]

| Natural Source | Genus/Species | Abundance (mg/100g FW) | Reference(s) |

| European Plum | Prunus domestica | 4.85 | [7] |

| Sweet Cherry | Prunus avium | 0.60 - 27.50 | [7] |

| Strawberry | Fragaria × ananassa | 7.6 | [7] |

| Blackcurrant | Ribes nigrum | 0.000 - 1.280 | [7] |

| Gooseberry | Ribes uva-crispa | 0.00 - 0.06 | [7] |

| Purple Potato | Solanum tuberosum L. | Present, but not always quantified | [1][8] |

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. These actions are often attributed to its ability to modulate key cellular signaling pathways.[2]

Antioxidant Activity

The potent antioxidant properties of this compound stem from its molecular structure, which allows it to effectively neutralize reactive oxygen species (ROS).[5] This activity is crucial in mitigating oxidative stress, a key factor in the pathophysiology of numerous chronic diseases.[5] The antioxidant effects of this compound are not limited to direct radical scavenging; it also modulates intracellular signaling pathways like the Nrf2-ARE pathway to upregulate the expression of antioxidant enzymes.[5]

While specific quantitative data for this compound is limited, data for the closely related Peonidin 3-glucoside provides a valuable reference.

Antioxidant Capacity of Peonidin 3-glucoside

| Assay | Compound | Result | Unit | Reference |

| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol | [5] |

| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol | [5] |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[2] It is believed to exert these effects by modulating inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][2] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.[9][10]

Anti-cancer Properties

Emerging research suggests that this compound and related anthocyanins possess anti-cancer properties.[3][11] These effects are attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce tumor cell invasion and metastasis.[3][11][12] The modulation of signaling pathways such as PI3K/Akt and MAPK is implicated in these anti-cancer activities.[1][3] For instance, the related compound Peonidin 3-glucoside has been shown to inhibit lung cancer metastasis by downregulating the MAPK pathway.[3][12]

Modulation of Cellular Signaling Pathways

The biological activities of this compound are intricately linked to its ability to modulate key cellular signaling pathways.

Nrf2-ARE Signaling Pathway

Anthocyanins like this compound can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[5] This pathway is a critical regulator of the cellular antioxidant response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in diseases like cancer.[1] this compound may modulate this pathway, affecting downstream processes.[1][7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation.[1] this compound is thought to exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[1][3]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[2] this compound can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[2]

Experimental Protocols

Extraction and Purification of this compound

A multi-step process is required to isolate this compound from plant material.[1]

1. Plant Material Preparation:

-

Fresh plant material (e.g., purple potato tubers) is washed, peeled, and then freeze-dried.[1]

-

The lyophilized material is milled into a fine powder.[1]

2. Extraction:

-

The powdered material is subjected to solvent extraction using an acidified solvent like methanol or ethanol (B145695) to stabilize the anthocyanins.[7]

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[1]

3. Purification:

-

Solid-Phase Extraction (SPE): The crude extract is redissolved and loaded onto a C18 SPE cartridge. The cartridge is washed to remove impurities, and the anthocyanin fraction is eluted with acidified methanol.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): For high purity, the concentrated fraction from SPE is further purified using preparative HPLC with a C18 reverse-phase column and a gradient elution system.[1]

4. Identification and Analysis:

-

HPLC-Diode Array Detection (DAD): Confirms the retention time and UV-Vis spectrum.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern for unambiguous identification.[1][7]

In Vitro Antioxidant Capacity Assays

Several assays can be used to determine the antioxidant capacity of this compound.[5]

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[5]

-

Procedure:

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[5]

-

Procedure:

In Vivo Anti-inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory effects of compounds.[2]

1. Animals: Male Wistar rats (180-220 g) are typically used.[2] 2. Dosing: this compound is administered orally (e.g., 50 and 100 mg/kg body weight) one hour before carrageenan injection.[2] 3. Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[2] 4. Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2] 5. Sample Collection: At the end of the experiment, blood and inflamed paw tissue are collected for further analysis (e.g., cytokine levels, histological examination).[2]

Conclusion

This compound is a promising bioactive compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antioxidant, anti-inflammatory, and anti-cancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for drug development and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-5-glucoside | C34H43O20+ | CID 44256846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Anthocyanins and their role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Mechanism of Peonidin 3-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble flavonoids that impart red, purple, and blue pigmentation to many fruits and vegetables.[1][2][3] Beyond its role as a natural colorant, this compound has attracted significant scientific interest for its potent antioxidant properties and potential therapeutic applications in mitigating oxidative stress-related diseases.[1][2][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of numerous chronic and degenerative conditions.[1] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support advanced research and development.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is multifaceted, involving both direct interaction with free radicals and indirect modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The molecular structure of this compound, like other anthocyanins, is central to its ability to directly neutralize reactive oxygen species.[1] Its phenolic structure possesses hydroxyl groups that can readily donate hydrogen atoms or electrons to stabilize free radicals, thereby terminating damaging chain reactions.[1][5] This direct scavenging capacity has been quantified using various in vitro assays.

Indirect Cellular Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct scavenging, this compound exerts powerful indirect antioxidant effects by modulating key intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.[1][4] This pathway is a master regulator of the cellular antioxidant response.[6][7]

Under normal, homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held inactive in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[5][8][9]

Upon exposure to oxidative stress or electrophilic compounds like this compound, cysteine residues within Keap1 are modified, causing a conformational change that leads to the dissociation of Nrf2.[9] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[6][8] This binding initiates the transcription of a suite of Phase II antioxidant and detoxification enzymes, including:

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[10][11]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[10][11]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[10]

-

Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory functions.[12][13]

By upregulating these endogenous defenses, this compound enhances the cell's intrinsic capacity to combat oxidative insults.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dietary regulation of Keap1/Nrf2/ARE pathway: focus on plant-derived compounds and trace minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. msjonline.org [msjonline.org]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Peonidin 3-rutinoside: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red and purple pigments in various fruits and vegetables, including blackcurrants, sweet cherries, and plums.[1][2] Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties.[2][3] Chronic inflammation is a key pathological factor in numerous diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[4] This guide provides an in-depth technical overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data, providing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Modulation of Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its related anthocyanins are attributed to their ability to modulate critical intracellular signaling pathways and reduce the production of pro-inflammatory mediators.[5] The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[7][8] This translocation initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Studies on related anthocyanins suggest that this compound likely exerts its anti-inflammatory effect by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB/p65 and suppressing the expression of downstream inflammatory targets.[7][8][11]

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial cascade in the inflammatory response.[12] Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which also regulate the expression of inflammatory genes.[13] Peonidin glycosides have been shown to attenuate the phosphorylation of ERK1/2 and p38, thereby inhibiting downstream inflammatory processes.[7][13] This suggests this compound may suppress inflammation by blocking MAPK-mediated signaling.[1][11]

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

While research specifically quantifying the anti-inflammatory effects of this compound is emerging, studies on closely related compounds like Peonidin 3-glucoside (P3G) and the aglycone Peonidin provide strong indicative evidence. The data is summarized below.

Table 1: In Vitro Anti-inflammatory Effects of Peonidin and its Glycosides

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration | Result |

| Peonidin-3-O-glucoside (P3G) | THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 (mRNA) | 1.25–10 µg/mL | Significant, dose-dependent suppression.[14] |

| Peonidin-3-O-glucoside (P3G) | THP-1 Macrophages | SARS-CoV-2 Spike Protein | IL-6, IL-1β, IL-18 (protein) | 1.25–10 µg/mL | Significant, dose-dependent inhibition.[14] |

| Peonidin-3-O-glucoside (P3G) | AML-12 hepatocytes | Free Fatty Acids (FFA) | IL-6, TNF-α, IL-1β | 100-300 µM | Significant, dose-dependent reduction.[15] |

| Peonidin-3-O-glucoside (P3G) | AML-12 hepatocytes | Free Fatty Acids (FFA) | NF-κB activation | 100-300 µM | Significant, dose-dependent reduction.[15][16] |

| Peonidin (aglycone) & Malvidin (B83408) | Primary human adipocytes | Lipopolysaccharide (LPS) | IL-6, IL-1β, IL-8, TNF-α, COX-2 (mRNA) | Combination | Significant decrease in expression.[9] |

| Cyanidin-3-rutinoside* | HL-60 cells | - | Apoptosis | Not specified | Induced apoptosis via p38 MAPK and JNK activation.[17] |

*Note: Cyanidin-3-rutinoside is structurally similar to this compound and its effects on MAPK pathways are considered relevant.

Table 2: In Vivo Anti-inflammatory Effects of Peonidin and Related Compounds

| Compound | Animal Model | Dose | Route | Measured Parameter | Result |

| This compound | Carrageenan-induced paw edema in rats (Proposed) | 50-100 mg/kg | Oral gavage | Paw volume | Expected reduction in edema.[5] |

| Peonidin 3-glucoside | Lewis Lung Carcinoma metastasis in mice | Not specified | Not specified | Lung metastasis | Significant inhibition (P < 0.001).[13] |

| Cyanidin-3-O-glucoside* | LPS-induced acute respiratory distress in mice | 1h before LPS | Pretreatment | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF | Significant inhibition.[11] |

*Note: Cyanidin-3-O-glucoside is a closely related anthocyanin often studied for its potent anti-inflammatory effects in vivo.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key in vitro and in vivo assays used to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Inhibition of Inflammatory Mediators in Macrophages

This protocol details the procedure for measuring the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect culture supernatants and centrifuge to remove debris.

-

Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm to ensure the observed inhibitory effects are not due to cytotoxicity.

-

Caption: In vitro experimental workflow for anti-inflammatory assessment.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.[5][18]

-

Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC)

-

Group II: Carrageenan Control

-

Group III: this compound (e.g., 50 mg/kg) + Carrageenan

-

Group IV: this compound (e.g., 100 mg/kg) + Carrageenan

-

Group V: Positive Control (e.g., Indomethacin 5 mg/kg) + Carrageenan

-

-

Dosing: Administer this compound, vehicle, or Indomethacin via oral gavage one hour before the carrageenan injection.[5]

-

Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% λ-carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[5][18]

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) by subtracting the initial volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

-

-

-

Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and dissect the paw tissue for analysis of MPO activity (a marker of neutrophil infiltration) or cytokine levels.[19]

Caption: In vivo workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound is a promising natural compound with significant anti-inflammatory potential. Its mechanism of action is primarily linked to the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While quantitative data for this compound is still being established, evidence from closely related anthocyanins strongly supports its efficacy in reducing the expression and production of key inflammatory mediators.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Comprehensive Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and the activity of its metabolites.[20]

-

Direct Target Identification: Identifying the specific kinases or proteins within the inflammatory cascades that this compound directly interacts with.

-

In Vivo Efficacy: Conducting further in vivo studies in various chronic inflammatory disease models to validate the therapeutic potential observed in acute models.

-

Structure-Activity Relationship (SAR): Investigating how the rutinoside moiety influences the compound's stability and bioactivity compared to its aglycone (peonidin) and other glycosides.[21]

The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers to further explore and validate the anti-inflammatory properties of this compound, paving the way for its potential application in novel anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of the anthocyanidins malvidin and peonidin attenuates lipopolysaccharide-mediated inflammatory gene expression in primary human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Peonidin 3-rutinoside: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety. Beyond its role as a natural colorant, Peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo studies on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

I. In Vitro Studies

In vitro studies are crucial for elucidating the biochemical and cellular mechanisms of action of this compound. These studies have primarily focused on its antioxidant, anti-inflammatory, and anticancer activities.

A. Antioxidant Activity

This compound exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous chronic diseases.[1] The antioxidant capacity of this compound and its related glycosides has been evaluated using various assays.

Quantitative Data: Antioxidant Capacity of Peonidin Glycosides

| Assay | Compound | Result | Unit |

| FRAP | Peonidin 3-glucoside | 0.9 - 5.2 | µmol of Trolox equivalents/µmol |

| ORAC | Peonidin 3-glucoside | 5.92 ± 0.52 | µmol TE/µmol |

Experimental Protocols: In Vitro Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, measured spectrophotometrically.[1]

-

Materials: this compound sample, DPPH, Methanol (B129727) (or ethanol), Ascorbic acid or Trolox (positive control), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions from the stock solution.

-

Prepare a methanolic solution of DPPH.

-

Add 100 µL of various concentrations of the sample or standard to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against sample concentrations.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1]

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.[1]

-

Materials: this compound sample, ABTS solution, Potassium persulfate, Methanol (or ethanol), Trolox (positive control), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the sample or Trolox standard to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated, and the TEAC value of the sample is calculated from this curve.[1]

3. Ferric Reducing Antioxidant Power (FRAP) Assay [1]

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[1]

-

Materials: this compound sample, FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), Ferrous sulfate (B86663) or Trolox (standards), 96-well microplate, Microplate reader.

-

Procedure:

-

Prepare the FRAP reagent and warm it to 37°C.[1]

-

Prepare a series of dilutions of the sample and standards.

-

Add 20 µL of each sample or standard to a 96-well plate.[1]

-

Add 180 µL of the pre-warmed FRAP reagent to each well.[1]

-

Incubate at 37°C for 4-30 minutes.[1]

-

Measure the absorbance at 593 nm.[1]

-

-

Calculation: A standard curve is constructed, and the FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.[1]

4. Oxygen Radical Absorbance Capacity (ORAC) Assay [1]

-

Principle: This assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH. The decay of a fluorescent probe (fluorescein) is monitored in the presence and absence of the antioxidant.

-

Materials: this compound sample, Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (standard), Phosphate (B84403) buffer, 96-well black microplate, Fluorescence microplate reader.

-

Procedure:

-

Prepare solutions of fluorescein, AAPH, Trolox, and the sample in phosphate buffer.

-

Add 25 µL of the sample, blank, or Trolox standard to the wells.

-

Add 150 µL of the fluorescein solution to each well and incubate.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measure the fluorescence decay kinetically over time.

-

-

Calculation: The ORAC value is calculated from the net area under the curve (AUC) of the sample compared to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE).[1]

Signaling Pathway: Nrf2-ARE Activation

Anthocyanins, including this compound, can exert antioxidant effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of antioxidant and detoxification enzymes.[1]

B. Anti-inflammatory Activity

This compound is predicted to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4]

Signaling Pathway: NF-κB Inhibition

By potentially inhibiting upstream kinases or NF-κB itself, this compound can prevent the transcription of pro-inflammatory mediators.[5]

C. Anticancer Activity

Studies on this compound and related anthocyanins suggest a pro-apoptotic role in cancer cells. For instance, cyanidin-3-rutinoside (B1257026) has been shown to induce apoptosis in leukemia cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway.[5] Peonidin 3-glucoside has been shown to cause cell cycle arrest and induce apoptosis in breast cancer cells.[6]

Quantitative Data: Anticancer Activity of Peonidin and Cyanidin (B77932) Glycosides

| Compound | Cell Line | Assay | Concentration | % Cell Viability |

| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 10 µM | Significant inhibition |

| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 30 µM | Significant decrease |

| Cyanidin 3-glucoside | HS578T (Breast Cancer) | MTT | 10 µM | Significant reduction |

| Cyanidin 3-glucoside | MCF-7 (Breast Cancer) | MTT | 110 µg/ml (IC50 at 24h) | 50% |

| Cyanidin 3-glucoside | MCF-7 (Breast Cancer) | MTT | 60 µg/ml (IC50 at 48h) | 50% |

| Cyanidin 3-glucoside | Caco-2 (Colon Cancer) | CCK-8 | 0.20 - 0.25 mg/mL | Significant decrease |

Experimental Protocol: MTT Cell Viability Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials: Cancer cell line (e.g., HS578T), DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT solution, DMSO, 96-well plate, Incubator, Microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Cancer

This compound and related anthocyanins are thought to influence multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[7][8]

PI3K/Akt Pathway Modulation

Dysregulation of the PI3K/Akt pathway is implicated in various cancers. This compound may modulate this pathway, leading to the regulation of proteins involved in cell cycle progression and apoptosis.[7]

MAPK Signaling Pathway Modulation

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound may exert anti-inflammatory and pro-apoptotic effects by modulating this pathway.[7]

II. In Vivo Studies

In vivo studies are essential to evaluate the physiological effects, bioavailability, and therapeutic potential of this compound in whole organisms.

A. Bioavailability and Metabolism

The bioavailability of anthocyanins, including this compound, is generally low and varies among individuals.[1] After oral ingestion, it is absorbed from the stomach and small intestine and undergoes extensive metabolism by both host and microbial enzymes.[1] The primary metabolic transformations include deglycosylation, phase II conjugation (glucuronidation, sulfation, and methylation), and degradation into smaller phenolic compounds by the gut microbiota.[1]

Quantitative Data: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma

Due to a scarcity of studies on this compound, data on the closely related cyanidin 3-rutinoside is presented.

| Compound | Food Source/Dose | Cmax (nmol/L) | Tmax (h) |

| Cyanidin 3-rutinoside | Blackcurrant Extract | ~20 | ~1.5 |

Experimental Protocol: In Vivo Pharmacokinetic Study

-